![molecular formula C8H16O4Sn B14601609 Dimethyl[bis(propanoyloxy)]stannane CAS No. 61133-55-9](/img/structure/B14601609.png)
Dimethyl[bis(propanoyloxy)]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[bis(propanoyloxy)]stannane is an organotin compound with the molecular formula C8H16O4Sn. It is a derivative of stannane, where two methyl groups and two propanoyloxy groups are attached to the tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl[bis(propanoyloxy)]stannane can be synthesized through the reaction of dimethyltin dichloride with propanoic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolution of dimethyltin dichloride in an organic solvent such as toluene.
- Addition of propanoic acid and a base, such as triethylamine, to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl[bis(propanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The propanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
科学研究应用
Dimethyl[bis(propanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of dimethyl[bis(propanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The propanoyloxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
相似化合物的比较
Similar Compounds
Dimethyltin dichloride: A precursor for the synthesis of dimethyl[bis(propanoyloxy)]stannane.
Dimethyl[bis(nonanoyloxy)]stannane: Another organotin compound with similar structure but different alkyl groups.
Dibutyltin compounds: Organotin compounds with butyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific combination of methyl and propanoyloxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
61133-55-9 |
|---|---|
分子式 |
C8H16O4Sn |
分子量 |
294.92 g/mol |
IUPAC 名称 |
[dimethyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C3H6O2.2CH3.Sn/c2*1-2-3(4)5;;;/h2*2H2,1H3,(H,4,5);2*1H3;/q;;;;+2/p-2 |
InChI 键 |
INESKUJQAULKSC-UHFFFAOYSA-L |
规范 SMILES |
CCC(=O)O[Sn](C)(C)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
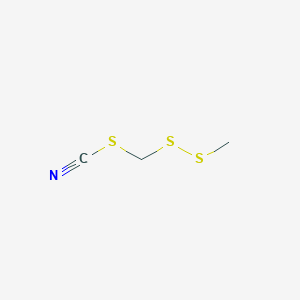
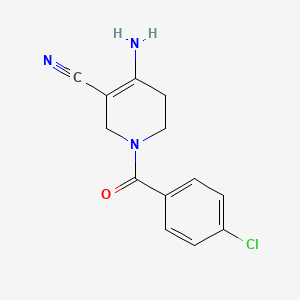
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
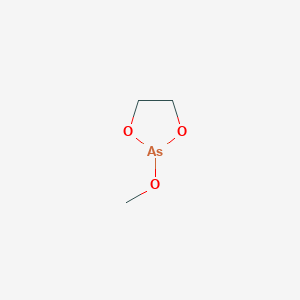
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)

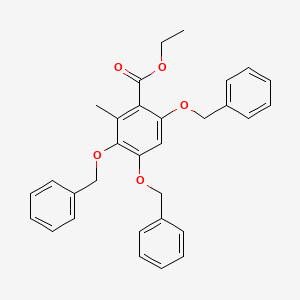

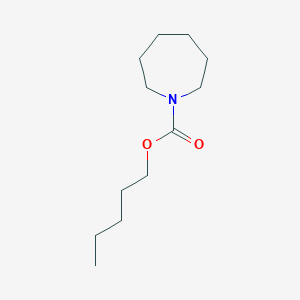

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

